molecular formula C25H14ClFN5Na3O10S3 B13416577 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt CAS No. 83400-02-6

5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B13416577
CAS No.: 83400-02-6
M. Wt: 764.0 g/mol
InChI Key: WTFQLGMMWQIOBV-UHFFFAOYSA-K
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Description

5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a pyrimidine ring, naphthalene rings, and azo linkage. This compound is often used in various scientific and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving chlorination, fluorination, and methylation.

    Azo Coupling Reaction: The azo linkage is formed by coupling the pyrimidine derivative with a naphthalene derivative under acidic conditions.

    Sulfonation: The naphthalene rings are sulfonated to introduce sulfonic acid groups, which are then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include chlorinating agents, fluorinating agents, and sulfonating agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: Various substitution reactions can occur at the pyrimidine ring and naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a reagent in organic synthesis.
  • Employed in the study of azo compounds and their properties.

Biology

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

  • Explored as a potential drug candidate due to its unique structure and reactivity.

Industry

  • Utilized in the production of dyes and pigments.
  • Applied in the development of advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The azo linkage can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo linkages used in dyeing processes.

    Sulfonated Naphthalenes: Compounds with sulfonic acid groups used in various industrial applications.

Uniqueness

  • The combination of a pyrimidine ring, naphthalene rings, and azo linkage makes this compound unique.
  • The presence of both chloro and fluoro substituents adds to its distinct chemical properties.

Properties

CAS No.

83400-02-6

Molecular Formula

C25H14ClFN5Na3O10S3

Molecular Weight

764.0 g/mol

IUPAC Name

trisodium;5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C25H17ClFN5O10S3.3Na/c1-11-20(26)24(30-25(27)28-11)29-17-10-14(43(34,35)36)8-13-9-18(44(37,38)39)21(22(33)19(13)17)32-31-16-7-6-12-4-2-3-5-15(12)23(16)45(40,41)42;;;/h2-10,33H,1H3,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

WTFQLGMMWQIOBV-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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